Perindoprilat Methyl Ester Perindoprilat Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202377
InChI:
SMILES:
Molecular Formula: C₁₈H₃₀N₂O₅
Molecular Weight: 354.44

Perindoprilat Methyl Ester

CAS No.:

Cat. No.: VC0202377

Molecular Formula: C₁₈H₃₀N₂O₅

Molecular Weight: 354.44

* For research use only. Not for human or veterinary use.

Perindoprilat Methyl Ester -

Specification

Molecular Formula C₁₈H₃₀N₂O₅
Molecular Weight 354.44

Introduction

Perindoprilat Methyl Ester is a synthetic derivative of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril. Primarily used in pharmaceutical research, this compound serves as a critical intermediate in studying metabolic pathways and optimizing antihypertensive therapies . Below is a structured analysis of its properties, applications, and research insights.

Synthesis and Structural Modifications

Perindoprilat Methyl Ester is synthesized through esterification reactions, typically involving:

  • Transesterification: Reacting perindoprilat with methanol under acidic or enzymatic conditions.

  • Deuterated Derivatives: Perindoprilat-d4 Methyl Ester incorporates deuterium atoms for metabolic tracking in pharmacokinetic studies.

Pharmacological Mechanism

As an ACE inhibitor derivative, it binds competitively to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II. Key features include:

  • Target Specificity: IC₅₀ values of 1.5–3.2 nM for ACE inhibition .

  • Slow Dissociation: Half-life of 30–120 hours due to strong enzyme binding .

  • Prodrug Activation: Unlike perindopril (a prodrug), the methyl ester form requires no metabolic activation but is studied for its direct effects .

Pharmacokinetics

Studies in volunteers and patients reveal dose-dependent kinetics :

  • Volume of Distribution: Ranges from 470 L (12.3 mg dose) to 920 L (3.1 mg dose).

  • Clearance: Apparent unbound clearance (CLu/F) correlates with creatinine clearance (59–110 L/h).

  • Elimination: Reduced in elderly patients and those with renal or heart failure .

Key Findings:

  • Hypertension Management: Demonstrates prolonged ACE inhibition, enabling once-daily dosing in chronic treatments .

  • Drug Interactions: Competes with other ACE inhibitors (e.g., lisinopril, enalapril) for enzyme binding sites.

  • Stability Studies: Deuterated variants (e.g., Perindoprilat-d4 Methyl Ester) aid in tracing metabolic pathways without altering biological activity.

Comparative Analysis with ACE Inhibitors:

CompoundHalf-LifeDosing FrequencyUnique Feature
Perindoprilat30–120 hOnce dailyActive metabolite of perindopril
Lisinopril12 hOnce dailyDirect ACE inhibition
Enalapril11 hTwice dailyProdrug converted to enalaprilat

Future Directions

Current research focuses on:

  • Enhanced Bioavailability: Modifying ester groups to improve absorption.

  • Combination Therapies: Pairing with angiotensin receptor blockers (ARBs) for synergistic effects.

  • Renal Impairment Adjustments: Dose optimization for patients with reduced creatinine clearance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator